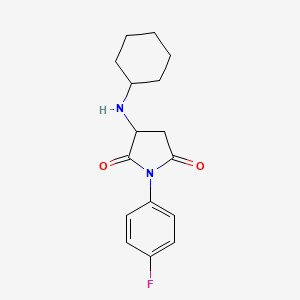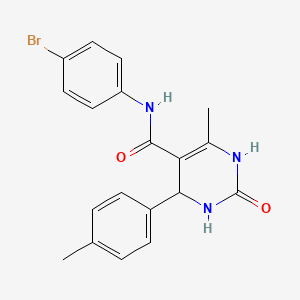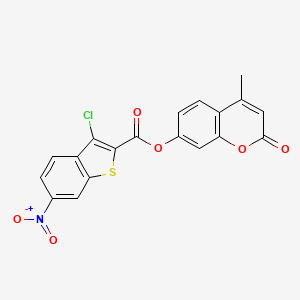
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate, also known as CBNB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate as a research tool is its specificity for cancer cells, which allows for targeted therapy and reduced side effects compared to traditional chemotherapy drugs. However, a limitation of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate. One area of interest is the development of more effective formulations of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate and its potential therapeutic applications in other diseases beyond cancer. Finally, research on the combination of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate with other drugs or therapies may provide new avenues for improving cancer treatment.
Métodos De Síntesis
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 7-hydroxy-4-methylcoumarin with 3-chloro-6-nitrobenzothiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acetic anhydride to yield 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate.
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been studied for its potential therapeutic applications, particularly as an anticancer agent. Studies have shown that 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO6S/c1-9-6-16(22)27-14-8-11(3-5-12(9)14)26-19(23)18-17(20)13-4-2-10(21(24)25)7-15(13)28-18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRIUQHDRXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
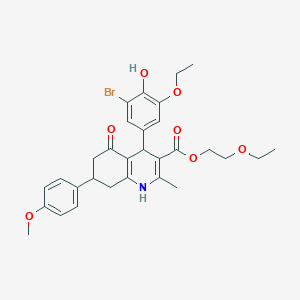

![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)

![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)
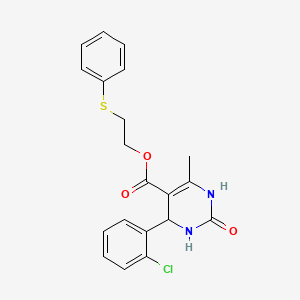
![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)
